1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea
Overview
Description
1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzotriazole core, a thiophene ring, and a thiourea moiety, contributes to its distinctive chemical and physical properties.
Preparation Methods
The synthesis of 1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Formation of the Thiourea Moiety:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazole and thiophene rings, using electrophilic or nucleophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its unique chemical properties and reactivity.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea involves its interaction with specific molecular targets and pathways. The benzotriazole core is known to interact with various enzymes and receptors, modulating their activity. The thiophene ring and thiourea moiety contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea can be compared with other similar compounds, such as:
Benzotriazole Derivatives: These compounds share the benzotriazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene Derivatives: Compounds with a thiophene ring exhibit similar reactivity and applications but may differ in their overall bioactivity and specificity.
Thiourea Derivatives: These compounds contain the thiourea moiety and are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c1-13(2)15-6-8-16(9-7-15)27-25-18-11-14(3)17(12-19(18)26-27)23-22(29)24-21(28)20-5-4-10-30-20/h4-13H,1-3H3,(H2,23,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOSAJKFMNQJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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